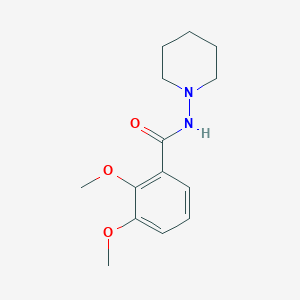
2,3-dimethoxy-N-(1-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethoxy-N-(1-piperidinyl)benzamide, commonly known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPB is a white crystalline solid that has a molecular weight of 268.35 g/mol and a melting point of 220-222 °C.
Applications De Recherche Scientifique
DMPB has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMPB has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMPB has also been studied for its potential use as an analgesic, antidepressant, and antipsychotic agent.
In pharmacology, DMPB has been shown to have a potent inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. DMPB has also been studied for its potential use as an anti-inflammatory agent.
In medicinal chemistry, DMPB has been used as a lead compound for the development of new drugs targeting the sigma-1 receptor and acetylcholinesterase. Several derivatives of DMPB have been synthesized and tested for their pharmacological properties, and some have shown promising results.
Mécanisme D'action
The mechanism of action of DMPB is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor and acetylcholinesterase. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and ion channel activity. DMPB has been shown to bind to the sigma-1 receptor with high affinity, leading to the modulation of these processes.
Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction, cognition, and memory. DMPB has been shown to inhibit acetylcholinesterase, leading to an increase in acetylcholine levels and improved cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMPB are still being studied, but some of the reported effects include improved cognitive function, memory enhancement, and analgesia. DMPB has also been shown to have anti-inflammatory properties and may have potential as an antidepressant and antipsychotic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMPB is its high affinity for the sigma-1 receptor and acetylcholinesterase, which makes it a useful tool for studying these targets. DMPB is also relatively easy to synthesize and has been used as a lead compound for the development of new drugs targeting these targets.
One of the limitations of DMPB is its potential toxicity, which has been reported in some studies. DMPB should be handled with care and used in accordance with proper safety protocols.
Orientations Futures
There are several future directions for the study of DMPB. One direction is the development of new derivatives of DMPB with improved pharmacological properties. Another direction is the study of DMPB in animal models of various diseases, including Alzheimer's disease and depression. The potential use of DMPB as a tool for studying the sigma-1 receptor and acetylcholinesterase in various physiological processes also warrants further investigation.
Méthodes De Synthèse
The synthesis of DMPB involves the reaction of 2,3-dimethoxybenzoic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride to obtain DMPB. The overall reaction can be represented as follows:
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2,3-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-6-7-11(13(12)19-2)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17) |
Clé InChI |
TUUTZFMZRGSAEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2 |
SMILES canonique |
COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B245995.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-isopropoxybenzamide](/img/structure/B245997.png)
![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)
![2,5-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246003.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B246004.png)

![N-{3-[(3,4-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246007.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)
![N-{4-methoxy-3-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246010.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246013.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)